2-Iodo-4-methoxy-5-nitrobenzoic acid
Description
2-Iodo-4-methoxy-5-nitrobenzoic acid is a substituted benzoic acid derivative characterized by an iodine atom at the 2-position, a methoxy group at the 4-position, and a nitro group at the 5-position. Its molecular formula is C₈H₆INO₅, with a molecular weight of 323.04 g/mol (calculated). The compound’s structural features—iodine (a heavy halogen), methoxy (electron-donating), nitro (electron-withdrawing), and carboxylic acid (ionizable) groups—impart unique physicochemical and reactivity profiles.
Properties
Molecular Formula |
C8H6INO5 |
|---|---|
Molecular Weight |
323.04 g/mol |
IUPAC Name |
2-iodo-4-methoxy-5-nitrobenzoic acid |
InChI |
InChI=1S/C8H6INO5/c1-15-7-3-5(9)4(8(11)12)2-6(7)10(13)14/h2-3H,1H3,(H,11,12) |
InChI Key |
NANPPQLJEWYERS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)I)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-methoxy-5-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of 4-methoxybenzoic acid to introduce the nitro group. This is followed by iodination to add the iodine atom at the desired position. The reaction conditions often involve the use of strong acids and oxidizing agents to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-methoxy-5-nitrobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can achieve the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products Formed
Substitution: Products depend on the substituent introduced, such as azido or cyano derivatives.
Reduction: The major product is 2-Iodo-4-methoxy-5-aminobenzoic acid.
Oxidation: The major product is 2-Iodo-4-carboxy-5-nitrobenzoic acid.
Scientific Research Applications
2-Iodo-4-methoxy-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methoxy-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to certain proteins or enzymes. These interactions can modulate biological pathways, leading to various effects depending on the context of use .
Comparison with Similar Compounds
Key Observations :
- Iodo vs.
- Carboxylic Acid Group : This group differentiates the target compound from anisole derivatives (e.g., 2-iodo-5-nitroanisole), enabling salt formation and improved aqueous solubility in basic conditions .
- Nitro Group Position : The 5-nitro substituent deactivates the aromatic ring, directing electrophilic substitutions to specific positions, unlike 3-nitro isomers .
2.2 Physicochemical Properties
- Melting Point : Benzoic acid derivatives generally exhibit higher melting points than their ether counterparts due to hydrogen bonding. For example:
- Solubility: The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, aqueous bases) compared to non-acidic analogs like 2-iodo-5-nitroanisole, which is more soluble in organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
